S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate
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Overview
Description
“S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate” is a complex organic compound that features multiple functional groups, including amino, hydroxyl, and phosphonooxy groups. This compound is likely to be of interest in fields such as biochemistry, pharmacology, and materials science due to its intricate structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate” would involve multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps might include:
Formation of the nucleoside: The synthesis of the nucleoside component (6-aminopurin-9-yl) would involve the coupling of a purine base with a ribose sugar.
Peptide Bond Formation: The formation of peptide bonds between amino acids would involve coupling reactions using reagents like carbodiimides (e.g., EDC, DCC).
Thioester Formation: The final step would involve the formation of the thioester linkage, possibly using thiol-containing reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. Techniques such as automated solid-phase synthesis, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) would be employed to monitor and purify the product.
Chemical Reactions Analysis
Types of Reactions
“S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amino groups would yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate” can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, this compound may serve as a probe for studying nucleic acid interactions, given its nucleoside component. It could also be used in the development of novel biomolecules with potential therapeutic applications.
Medicine
In medicine, the compound’s potential biological activity could be explored for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique functional groups and structural properties.
Mechanism of Action
The mechanism of action of “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate” would depend on its specific interactions with molecular targets. The nucleoside component suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism. The phosphonooxy groups may interact with phosphorylating enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in having phosphonooxy groups.
Nucleoside Analogues: Compounds like zidovudine or acyclovir, used in antiviral therapies, share structural similarities with the nucleoside component.
Uniqueness
“S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate” is unique due to its combination of multiple functional groups and the presence of a long-chain thioester, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C40H72N7O17P3S |
---|---|
Molecular Weight |
1048.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33+,34?,35+,39-/m1/s1 |
InChI Key |
YUJZGRUJMWKAJF-STWLAKSLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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